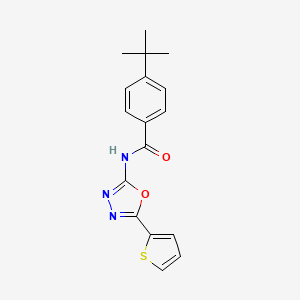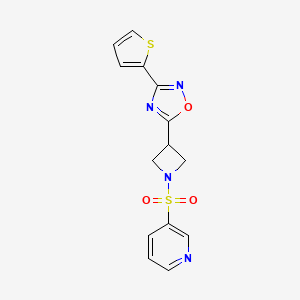![molecular formula C27H22N2O2S2 B2521337 N-[3-(1,3-benzotiazol-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-metoxinaftaleno-2-carboxamida CAS No. 325988-45-2](/img/structure/B2521337.png)
N-[3-(1,3-benzotiazol-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-metoxinaftaleno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to a class of thiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their properties. For instance, the first paper discusses a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which shares a similar tetrahydrobenzo[b]thiophene structure with the compound of interest . The second paper details the synthesis and molecular structure of four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which also share structural motifs with the target compound .
Synthesis Analysis
The synthesis of related thiophene derivatives involves initial reactions with various organic reagents. The first paper describes the synthesis of a series of thiophene derivatives, which could provide insight into potential synthetic routes for the compound of interest . The detailed synthesis procedures for these compounds could serve as a foundation for developing a synthesis for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using IR, 1H NMR, MS spectral data, and elemental analysis . The second paper provides a detailed analysis of the molecular conformations and modes of supramolecular aggregation in four closely related benzamides . This information could be extrapolated to predict the molecular structure and conformation of the compound , considering the similarities in the core structure.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do report on the pharmacological activities of the synthesized thiophene derivatives . These activities suggest that the compounds undergo biological interactions, which could be a result of specific chemical reactions. The second paper does not detail chemical reactions but discusses the supramolecular interactions, which are also a form of chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiophene derivatives include their acute toxicity, as determined by LD50 values, and their pharmacological activities, which were found to be significant when compared to positive controls . The second paper does not provide explicit physical and chemical properties but does discuss the crystalline properties and molecular conformations of the synthesized benzamides . These properties are essential for understanding the behavior of the compound in various environments and could be used to infer the properties of the compound of interest.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
La estructura del compuesto sugiere posibles propiedades antibacterianas. En un estudio realizado por Sharma et al., se sintetizaron 3-(1,3-benzotiazol-2-il) 2-fenil quinazolin-4(3H)-onas relacionadas como potentes agentes antibacterianos . Estos compuestos se cribaron in vitro contra bacterias Gram-positivas y Gram-negativas. Los resultados indicaron una profunda actividad antimicrobiana. Los modelos de relación cuantitativa estructura-actividad (QSAR) ayudaron a dilucidar las contribuciones de los efectos estructurales y de los sustituyentes a sus propiedades antibacterianas.
Precursor para Compuestos Biológicamente Activos
Los derivados de 2-amino-1,3-benzotiazol, como nuestro compuesto, sirven como precursores para varias moléculas biológicamente activas en medicina y agricultura . Los investigadores han explorado su potencial en el desarrollo de fármacos y otras aplicaciones debido a su versatilidad en la reactividad.
Recubrimientos Inertes en la Industria
Estos compuestos basados en benzotiazol se utilizan como componentes valiosos en matrices de recubrimientos inertes en aplicaciones industriales . Sus propiedades químicas contribuyen a mejorar la durabilidad y el rendimiento del recubrimiento.
Dispersión de Tintes
La estructura del compuesto puede permitirle funcionar como un agente dispersante para tintes . Al ayudar en la dispersión uniforme de los tintes, podría mejorar la calidad del color y la estabilidad en diversas aplicaciones.
Adsorción de Metales Pesados
Los derivados de benzotiazol se han investigado como adsorbentes de metales pesados . Su capacidad para unirse selectivamente a los iones metálicos los convierte en candidatos prometedores para la remediación ambiental y la purificación del agua.
Sensores Fluorescentes para la Detección de Metales
Dado su sistema aromático, nuestro compuesto podría servir potencialmente como un sensor fluorescente para la detección de iones metálicos . Las sondas fluorescentes basadas en derivados de benzotiazol se han explorado por su sensibilidad y selectividad en la detección de metales.
Actividad Antituberculosa
Si bien no se ha estudiado directamente para este compuesto, los recientes avances en compuestos antituberculosos basados en benzotiazol resaltan su potencial . Una investigación adicional podría revelar si nuestro compuesto presenta propiedades antituberculosas.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and division, signal transduction, and metabolic processes.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Given the compound’s potential antibacterial activity , it may result in the inhibition of bacterial growth and division, disruption of bacterial metabolic processes, or induction of bacterial cell death.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S2/c1-31-21-15-17-9-3-2-8-16(17)14-19(21)25(30)29-27-24(18-10-4-6-12-22(18)32-27)26-28-20-11-5-7-13-23(20)33-26/h2-3,5,7-9,11,13-15H,4,6,10,12H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHHCKRKQOGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)